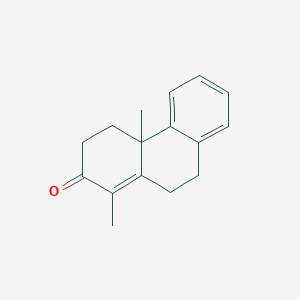










|
REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][CH:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6][C:5]1=O.[CH:15]([C:17]([CH2:19][CH3:20])=[O:18])=[CH2:16].Cl>CO>[CH3:16][C:15]1[C:17](=[O:18])[CH2:19][CH2:20][C:4]2([CH3:3])[C:5]=1[CH2:6][CH2:7][C:8]1[C:13]2=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5.17 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(CCC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the obtained solution was then cooled with ice under agitation in a stream of nitrogen gas
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwisely to the above obtained solution over a period of 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
WAIT
|
|
Details
|
to stand over night
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 3 hours in an atmosphere of nitrogen gas
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
had been brought to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The ether layer was removed
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The ether was distilled off
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(CCC2(C3=CC=CC=C3CCC12)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |